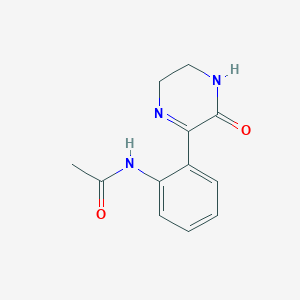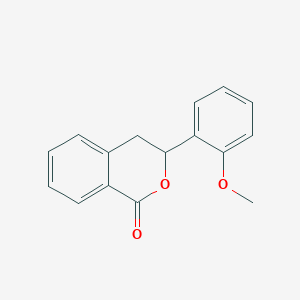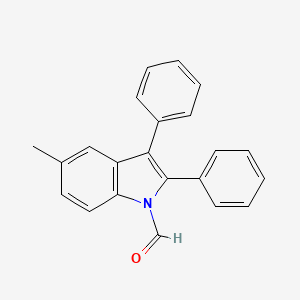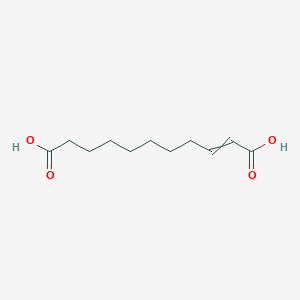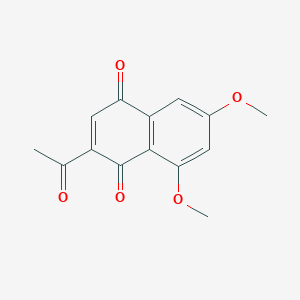
1,4-Naphthalenedione, 2-acetyl-6,8-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 2-acetyl-6,8-dimethoxy- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities This compound is characterized by the presence of two methoxy groups and an acetyl group attached to the naphthalenedione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-acetyl-6,8-dimethoxy- typically involves the acetylation and methoxylation of 1,4-naphthoquinone. One common method is the Friedel-Crafts acylation reaction, where 1,4-naphthoquinone is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxylation can be achieved by treating the intermediate product with methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Naphthalenedione, 2-acetyl-6,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and acetyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nucleophiles, and acids/bases are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinones depending on the reagents used.
Applications De Recherche Scientifique
1,4-Naphthalenedione, 2-acetyl-6,8-dimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting cancer cells and pathogens.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The biological activity of 1,4-Naphthalenedione, 2-acetyl-6,8-dimethoxy- is primarily due to its ability to undergo redox cycling, generating reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. These ROS can induce oxidative stress in cells, leading to cell death. The compound’s mechanism of action involves targeting cellular components like DNA, proteins, and lipids, disrupting their normal functions and triggering apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its antimicrobial and anticancer properties.
2,3-Dimethoxy-1,4-naphthoquinone: Another derivative with similar biological activities.
2-Bromo-1,4-naphthoquinone: Known for its strong antibacterial and antifungal activities.
Uniqueness
1,4-Naphthalenedione, 2-acetyl-6,8-dimethoxy- stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of both acetyl and methoxy groups provides unique chemical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
83662-35-5 |
|---|---|
Formule moléculaire |
C14H12O5 |
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
2-acetyl-6,8-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C14H12O5/c1-7(15)9-6-11(16)10-4-8(18-2)5-12(19-3)13(10)14(9)17/h4-6H,1-3H3 |
Clé InChI |
UFAKDTCRYUQAHK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=O)C2=C(C1=O)C(=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol](/img/structure/B14408199.png)

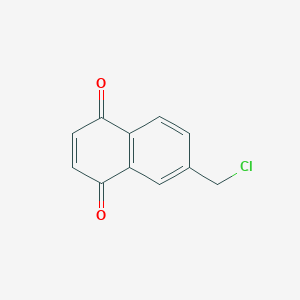
![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine](/img/structure/B14408214.png)
![3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14408228.png)
